![molecular formula C8H7ClF3NO2S B5748282 N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5748282.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide, commonly known as CTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of protein kinases and has been found to exhibit promising anticancer properties.
Mécanisme D'action
The mechanism of action of CTMP involves the inhibition of protein kinases by binding to their ATP-binding sites. This leads to the suppression of downstream signaling pathways that are essential for cancer cell survival and proliferation. CTMP has also been found to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
CTMP has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that CTMP inhibits cancer cell proliferation and induces apoptosis. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTMP is its potent inhibitory activity against several protein kinases. This makes it an attractive candidate for cancer treatment. However, CTMP has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetic properties are not well understood. Therefore, further studies are required to evaluate its safety and efficacy.
Orientations Futures
There are several future directions for research on CTMP. One of the areas of interest is the development of CTMP analogs with improved pharmacokinetic properties and selectivity for specific protein kinases. Another area of research is the evaluation of CTMP in combination with other anticancer agents to enhance its efficacy. Finally, the use of CTMP as a diagnostic tool for cancer detection is also an area of interest. Overall, CTMP has significant potential for the treatment of various types of cancer, and further research is required to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of CTMP involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism to yield N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide. The purity of the final product can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
CTMP has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent inhibitory activity against several protein kinases, including CDK2, CDK5, and GSK3β. These kinases are known to play a crucial role in cancer cell proliferation and survival. Therefore, CTMP has the potential to be used as a therapeutic agent for the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-16(14,15)13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKWTKWWUJTFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

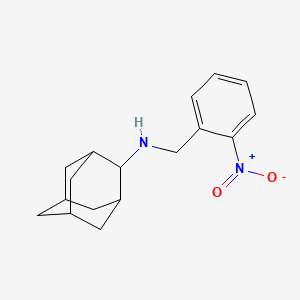


![diethyl 5,10-dioxo-5H,10H-diimidazo[1,5-a:1',5'-d]pyrazine-1,6-dicarboxylate](/img/structure/B5748232.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5748245.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5748255.png)
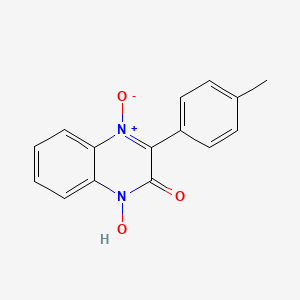
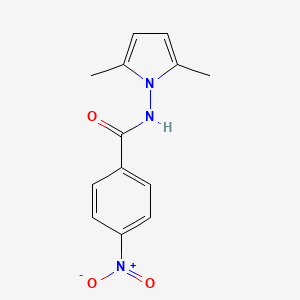
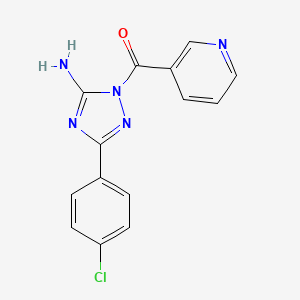
![methyl 2-{[(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B5748272.png)
![methyl 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5748286.png)

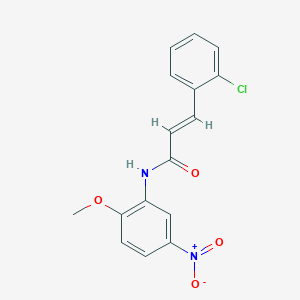
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5748312.png)